(3S,4S)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide
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Overview
Description
(3S,4S)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide is a synthetic organic compound characterized by its unique structural features, including a pyrrolidine ring, a benzyl group, a cyanomethyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amines.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.
Addition of the Cyanomethyl Group: The cyanomethyl group is incorporated through a nucleophilic addition reaction using cyanomethyl reagents.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylating agents under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
(3S,4S)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4S)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-1-Benzyl-N-(methyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide
- (3S,4S)-1-Benzyl-N-(cyanomethyl)-4-(methyl)pyrrolidine-3-carboxamide
Uniqueness
(3S,4S)-1-Benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide is unique due to the presence of both the cyanomethyl and trifluoromethyl groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
(3S,4S)-1-benzyl-N-(cyanomethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O/c16-15(17,18)13-10-21(8-11-4-2-1-3-5-11)9-12(13)14(22)20-7-6-19/h1-5,12-13H,7-10H2,(H,20,22)/t12-,13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWFWKXCKWFMPB-CHWSQXEVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(F)(F)F)C(=O)NCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(F)(F)F)C(=O)NCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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